molecular formula C16H13FN4O2 B1313030 4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol CAS No. 649735-41-1

4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol

Cat. No.: B1313030
CAS No.: 649735-41-1
M. Wt: 312.3 g/mol
InChI Key: NBBOVDMBSDVVFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol is a complex organic compound that features a unique combination of indole and pyrrolo[2,1-f][1,2,4]triazin-6-ol moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol typically involves multiple steps, starting with the preparation of the indole and pyrrolo[2,1-f][1,2,4]triazin-6-ol intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .

Mechanism of Action

The mechanism of action of 4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol is unique due to its combination of the indole and pyrrolo[2,1-f][1,2,4]triazin-6-ol moieties, which imparts distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and potential biological activities, making it a valuable compound in scientific research and drug development .

Biological Activity

The compound 4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol , often referred to in the literature as BMS-540215 , is a potent dual inhibitor of the vascular endothelial growth factor receptor (VEGFR) and fibroblast growth factor receptor (FGFR) kinases. This compound has been investigated for its potential in treating various cancers, particularly hepatocellular carcinoma (HCC).

  • Molecular Formula : C₁₈H₁₄FN₃O₃
  • Molecular Weight : 339.32 g/mol
  • CAS Number : 574745-76-9

BMS-540215 functions as an ATP-competitive inhibitor that selectively targets VEGFR-2 and FGFRs. The compound demonstrates robust inhibition of endothelial cell proliferation stimulated by VEGF and FGF, with IC₅₀ values of 40 nmol/L and 276 nmol/L, respectively . The inhibition of these receptors disrupts angiogenesis, a critical process in tumor growth and metastasis.

In Vitro Studies

In vitro studies have shown that BMS-540215 effectively inhibits the proliferation of endothelial cells and induces apoptosis in tumor cells. The compound's selectivity for VEGFR and FGFR has been confirmed through structure-activity relationship (SAR) studies, which indicate that modifications at specific positions on the pyrrolo-triazine core enhance biological activity .

In Vivo Studies

Preclinical trials involving human tumor xenograft models have demonstrated that BMS-540215 exhibits significant antitumor activity. The compound not only inhibits tumor growth but also induces stasis in larger tumors, suggesting its potential for long-term therapeutic effects .

Case Studies

  • Hepatocellular Carcinoma : BMS-540215 has been evaluated in clinical settings for its effectiveness against HCC. The drug was part of a clinical trial assessing its efficacy in patients with advanced liver cancer. Results indicated promising responses in reducing tumor size and improving patient outcomes compared to traditional therapies .
  • Combination Therapies : Research has also explored the use of BMS-540215 in combination with other agents to enhance therapeutic efficacy. For instance, combining this compound with standard chemotherapeutics has shown improved overall response rates in preclinical models .

Safety Profile

While BMS-540215 exhibits potent biological activity against cancer cell lines, safety assessments have indicated manageable toxicity levels. Ongoing studies are focused on optimizing dosing regimens to minimize adverse effects while maximizing therapeutic benefits .

Summary of Findings

Study TypeFindings
In VitroInhibits endothelial cell proliferation; induces apoptosis; selective for VEGFR/FGFR
In VivoSignificant antitumor activity in xenograft models; induces tumor stasis
Clinical TrialsPromising results in HCC; potential for combination therapies to enhance efficacy
Safety AssessmentsManageable toxicity; ongoing optimization of dosing regimens

Properties

IUPAC Name

4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O2/c1-8-5-10-11(20-8)3-4-13(14(10)17)23-16-15-9(2)12(22)6-21(15)19-7-18-16/h3-7,20,22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBOVDMBSDVVFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433233
Record name 4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

649735-41-1
Record name 4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of BF3.OEt2 (120 mL, 0.948 mol) in dichloromethane (200 mL) at 0° C. was added H2O2 (50% aqueous solution, 4.6 mL, 0.079 mol). The reaction mixture was stirred at 0° C. for 30 min and then cooled to −20° C. In a separate flask, 2-[4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]-propan-2-ol from previous step (20 g, 0.0564 mol) was dissolved in dichloromethane (400 mL) using indirect heat to achieve complete dissolution. This solution was then added rapidly via canula (addition time=20 min) to the peroxide solution. The reaction temperature during the addition was between −15° C. and −25° C. After the addition was complete, the reaction temperature was raised to −15° C. and maintained at that temperature for an additional 40 min. The reaction mixture was quenched by the addition of Na2SO3 (200 mL, 20% aqueous solution) and ethanolamine (33% aqueous solution, 300 mL). Both reagents were added at a rate so as to maintain the internal temperature below 0° C. The cooling bath was removed and the reaction mixture was stirred for 2 h and then poured into a separatory funnel. The layers were separated and the aqueous phase was extracted with ethyl acetate (100 mL). The combined organic layers were washed with 5% aqueous citric acid (100 mL), 10% aqueous NaHCO3 (100 mL), water (2×100 mL), and brine (100 mL) and then dried, filtered and concentrated in vacuo to afford an orange foam. The crude material was loaded onto a Florisil® column using tetrahydrofuran as the loading solvent and the column was eluted with 30% ethyl acetate/heptane. The fractions containing the desired product were collected and concentrated in vacuo and then recrystallized from ethyl acetate/heptane. The solids were collected and washed with heptane to afford (9.1 g, 52%) of the desired product as an off-white solid. The filtrate was concentrated in vacuo and purified on silica gel using 40% ethyl acetate/heptane as the eluent to afford and additional 2.5 g (14%) of the desired product. Total yield of 4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol was (11.6 g, 66%).
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
400 mL
Type
solvent
Reaction Step Six
Yield
52%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.